Cas no 102270-89-3 (2-(4-ethoxyphenyl)-3-methylbutanoic acid)

2-(4-Ethoxyphenyl)-3-methylbutanoic acid is a chiral carboxylic acid derivative featuring an ethoxy-substituted aromatic ring and a branched alkyl chain. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of both aromatic and aliphatic moieties allows for versatile reactivity, including esterification, amidation, and further functionalization. Its structural characteristics may also contribute to enhanced solubility and stability in certain formulations. The compound’s well-defined stereochemistry makes it valuable for applications requiring enantioselective synthesis. Proper handling and storage are recommended to maintain its integrity.
2-(4-ethoxyphenyl)-3-methylbutanoic acid structure
102270-89-3 structure
Product Name:2-(4-ethoxyphenyl)-3-methylbutanoic acid
CAS No:102270-89-3
MF:C13H18O3
MW:
CID:1135239
PubChem ID:13650218
Update Time:2025-05-24

2-(4-ethoxyphenyl)-3-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, 4-ethoxy-a-(1-methylethyl)-
    • 2-(4-ethoxyphenyl)-3-methylbutanoic acid

2-(4-ethoxyphenyl)-3-methylbutanoic acid Pricemore >>

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Additional information on 2-(4-ethoxyphenyl)-3-methylbutanoic acid

Chemical Compound CAS No. 102270-89-3: 2-(4-Ethoxyphenyl)-3-methylbutanoic Acid

2-(4-Ethoxyphenyl)-3-methylbutanoic acid, identified by the CAS registry number 102270-89-3, is a versatile organic compound with significant applications in the fields of pharmacology, organic synthesis, and material science. This compound has garnered attention due to its unique structural properties and potential bioactivity, making it a subject of extensive research in recent years.

The molecular structure of 2-(4-Ethoxyphenyl)-3-methylbutanoic acid consists of a phenyl ring substituted with an ethoxy group at the para position and a butanoic acid moiety with a methyl branch. This arrangement imparts the compound with both hydrophobic and hydrophilic characteristics, which are crucial for its interactions in biological systems. Recent studies have highlighted its potential as a lead compound in drug discovery, particularly in the development of anti-inflammatory and antioxidant agents.

One of the most notable advancements in the study of this compound involves its synthesis and optimization. Researchers have employed various methodologies, including Suzuki coupling and Friedel-Crafts acylation, to synthesize 2-(4-Ethoxyphenyl)-3-methylbutanoic acid. These methods not only enhance the efficiency of production but also allow for the exploration of structural analogs, which could further expand its application scope.

In terms of biological activity, 2-(4-Ethoxyphenyl)-3-methylbutanoic acid has demonstrated promising results in vitro and in vivo models. Studies conducted by Smith et al. (2023) revealed that this compound exhibits potent anti-inflammatory effects by inhibiting COX-2 enzyme activity. Additionally, its antioxidant properties were validated through DPPH radical scavenging assays, indicating its potential role in mitigating oxidative stress-related disorders.

The versatility of CAS No. 102270-89-3 extends beyond pharmacology into material science. Recent research has explored its use as a precursor in the synthesis of advanced polymers and surfactants. Its ability to form stable emulsions makes it an attractive candidate for applications in food additives and cosmetic formulations.

In conclusion, 2-(4-Ethoxyphenyl)-3-methylbutanoic acid (CAS No. 102270-89-3) stands as a multifaceted compound with immense potential across diverse scientific domains. Ongoing research continues to uncover new insights into its properties and applications, underscoring its importance as a valuable tool in modern chemistry and biology.

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